molecular formula C11H11ClO3 B2554820 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 879045-01-9

2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No. B2554820
CAS RN: 879045-01-9
M. Wt: 226.66
InChI Key: NJMIQSNDSHMLOH-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial properties .


Synthesis Analysis

This compound can be synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has explored the synthesis of various compounds related to 2,3-dihydro-1,4-benzodioxin for potential use as antibacterial and antifungal agents. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have shown promising antibacterial and antifungal potential, particularly against specific strains of bacteria and fungi, as well as low hemolytic activity (Abbasi et al., 2020). Similar compounds have also exhibited inhibitory activity against lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

Anti-Inflammatory Properties

Studies have been conducted on the anti-inflammatory properties of racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its R and S enantiomers, indicating the highest activity in specific compounds (Vazquez et al., 1997).

Bacterial Biofilm Inhibition and Cytotoxicity

Recent research has focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown potential in inhibiting bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

Anti-Proliferative Agents in Cancer Research

Compounds derived from 2,3-dihydro-1,4-benzodioxin, like 1-((9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl)methoxy)-3-(4-phenylpiperzin-1-yl) propan-2-ols, have been evaluated for their anti-proliferative activity against various cancer cell lines, showing significant potency (Vanguru et al., 2017).

Anti-Diabetic Agents

The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides has been explored for their potential as anti-diabetic agents. These compounds have demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

Future Directions

The future directions for the study of this compound could include further exploration of its antibacterial properties, as well as investigation into its potential applications in the pharmaceutical industry .

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIQSNDSHMLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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